4-methoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
CAS No.: 896679-84-8
VCID: VC7435045
Molecular Formula: C20H17N3O3S2
Molecular Weight: 411.49
* For research use only. Not for human or veterinary use.
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Description |
The compound 4-methoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a complex organic molecule featuring a sulfonamide group, a methoxy group, and a thiazolo[5,4-b]pyridine moiety. This structure suggests potential applications in medicinal chemistry, particularly due to the presence of the thiazolo[5,4-b]pyridine ring system, which is known for its biological activity. SynthesisThe synthesis of compounds with similar structures often involves multi-step organic synthesis techniques. Common methods include:
Careful control of reaction conditions is crucial to achieve high yields and purity of the final product. Biological ActivityCompounds featuring the thiazolo[5,4-b]pyridine moiety have shown significant biological activity, particularly in anticancer research. For example, similar derivatives have exhibited potent anticancer activity against various cancer cell lines, acting as inhibitors of specific enzymes involved in cancer progression . Research FindingsWhile specific research findings for 4-methoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide are not available, related compounds have demonstrated promising results:
Data TableGiven the lack of specific data for 4-methoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide, a table summarizing general properties of similar compounds is provided: |
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CAS No. | 896679-84-8 |
Product Name | 4-methoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide |
Molecular Formula | C20H17N3O3S2 |
Molecular Weight | 411.49 |
IUPAC Name | 4-methoxy-N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide |
Standard InChI | InChI=1S/C20H17N3O3S2/c1-13-5-6-14(19-22-17-4-3-11-21-20(17)27-19)12-18(13)23-28(24,25)16-9-7-15(26-2)8-10-16/h3-12,23H,1-2H3 |
Standard InChIKey | ZQZRNXVYFFTONS-UHFFFAOYSA-N |
SMILES | CC1=C(C=C(C=C1)C2=NC3=C(S2)N=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)OC |
Solubility | not available |
PubChem Compound | 16800860 |
Last Modified | Aug 19 2023 |
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